Lipophilicity (LogP) Comparison
The target compound exhibits a significantly higher computed LogP (XLogP3) compared to the mono-ring analog 3-acetylbenzonitrile. This increase in lipophilicity can affect membrane permeability and distribution in biological systems or organic phases .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 ; LogP = 3.43 |
| Comparator Or Baseline | 3-Acetylbenzonitrile (CAS 6136-68-1): LogP = 1.76 |
| Quantified Difference | ΔLogP ≈ +1.24 to +1.67 |
| Conditions | Computational prediction (XLogP3 / LogP); no experimental data available. |
Why This Matters
A higher LogP indicates greater hydrophobicity, which may enhance partitioning into lipid membranes or organic solvents, a critical factor in extraction, purification, or bioavailability screening.
